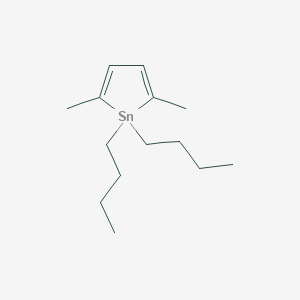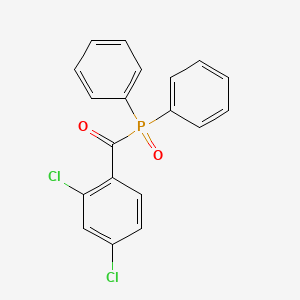
(2,4-Dichlorophenyl)(diphenylphosphoryl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dichlorophenyl)(diphenylphosphoryl)methanone is an organophosphorus compound that features a dichlorophenyl group and a diphenylphosphoryl group attached to a methanone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)(diphenylphosphoryl)methanone typically involves the reaction of 2,4-dichlorobenzoyl chloride with diphenylphosphine oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反应分析
Types of Reactions
(2,4-Dichlorophenyl)(diphenylphosphoryl)methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphine oxides, while reduction can produce reduced phosphine derivatives. Substitution reactions can result in various substituted phenyl derivatives.
科学研究应用
(2,4-Dichlorophenyl)(diphenylphosphoryl)methanone has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2,4-Dichlorophenyl)(diphenylphosphoryl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
(2,4,6-Trimethylbenzoyl)diphenylphosphine oxide: Similar in structure but with a trimethylbenzoyl group instead of a dichlorophenyl group.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Another related compound with different substituents on the benzoyl group.
Uniqueness
(2,4-Dichlorophenyl)(diphenylphosphoryl)methanone is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
76814-92-1 |
|---|---|
分子式 |
C19H13Cl2O2P |
分子量 |
375.2 g/mol |
IUPAC 名称 |
(2,4-dichlorophenyl)-diphenylphosphorylmethanone |
InChI |
InChI=1S/C19H13Cl2O2P/c20-14-11-12-17(18(21)13-14)19(22)24(23,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H |
InChI 键 |
RYUDULQOARIGFC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


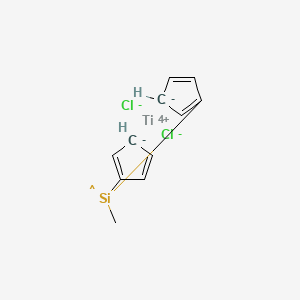
![[(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)methoxy](trimethyl)silane](/img/structure/B14431094.png)
![1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole](/img/structure/B14431098.png)
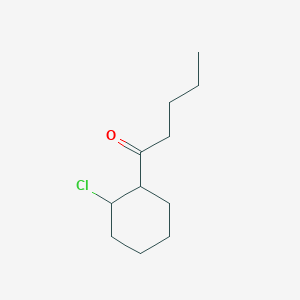

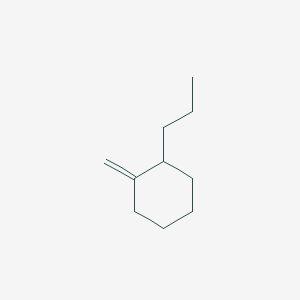
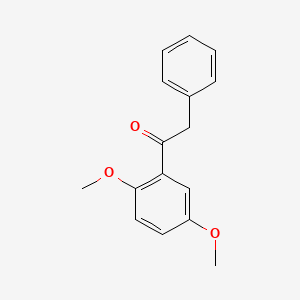
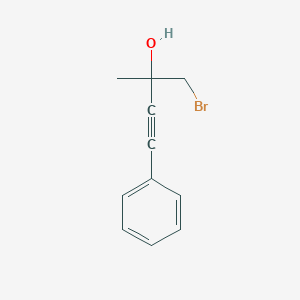
![5-Acetyl-1,3-bis[(oxiran-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14431138.png)
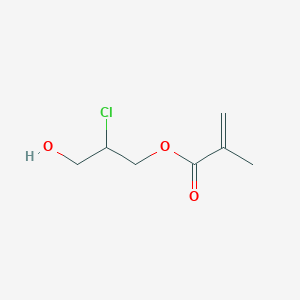
![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14431158.png)


